molecular formula C15H12O3 B1194072 2-(4-Hydroxy-phenyl)-chroman-4-one

2-(4-Hydroxy-phenyl)-chroman-4-one

Cat. No. B1194072
M. Wt: 240.25 g/mol
InChI Key: ZLHVIYHWWQYJID-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4'-hydroxyflavanone is a 4'-hydroxyflavanone.

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

2-(4-Hydroxy-phenyl)-chroman-4-one, a chroman-4-one scaffold, is significant in heterocyclic chemistry and drug discovery. This compound serves as an important intermediate and building block in organic synthesis and drug design. The structural diversity in the chroman-4-one family, including benzylidene-4-chromanones and flavanones (2-phenyl-4-chromanones), underlines its versatility in these fields (Emami & Ghanbarimasir, 2015).

Synthesis and Reactions with Amines

The compound reacts with diethoxymethyl acetate at high temperatures to yield 3-(polyhaloacyl)chromones. Further reactions with amines lead to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones, showcasing its reactivity and potential in synthetic organic chemistry (Sosnovskikh, Irgashev, & Barabanov, 2006).

Crystal Structure Analysis

The crystal structure of compounds related to 2-(4-Hydroxy-phenyl)-chroman-4-one, such as 1-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-phenyl-2-propen-1-one, has been determined, providing insights into the conformational characteristics of these molecules. Such studies are crucial for understanding the chemical and physical properties of these compounds (Alex, Srinivasan, Krishnasamy, Suresh, Iyer, & Iyer, 1993).

Synthesis of Isoflavonoids

3-Phenyl-chroman-4-one, a derivative, forms the basic unit of isoflavonoids found in certain plants. These compounds are known for their antifungal and antibacterial properties, indicating the potential of 2-(4-Hydroxy-phenyl)-chroman-4-one in the synthesis of biologically active compounds (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

Applications in Biological Studies

The compound has been used in biological studies, such as investigating its effects on gene expression related to diabetes in rats. This demonstrates its potential in biomedical research, particularly in understanding and treating metabolic disorders (Prasetyastuti, Sunarti, Sadewa, & Mustofa, 2016).

properties

Product Name

2-(4-Hydroxy-phenyl)-chroman-4-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2/t15-/m0/s1

InChI Key

ZLHVIYHWWQYJID-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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